2,2',3,4,4',5',6-Heptabromodiphenyl ether
2,2',3,4,4',5',6-Heptabromodiphenyl ether
2,2',3,4,4',5',6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound.
2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether, also known as bde 183 or 2, 2', 3, 4, 4', 5', 6-heptabde, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2', 3, 4, 4', 5', 6-heptabromodiphenyl ether is primarily located in the membrane (predicted from logP).
2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether, also known as bde 183 or 2, 2', 3, 4, 4', 5', 6-heptabde, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2', 3, 4, 4', 5', 6-heptabromodiphenyl ether is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
207122-16-5
VCID:
VC0107978
InChI:
InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H
SMILES:
C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
Molecular Formula:
C12H3Br7O
Molecular Weight:
722.5 g/mol
2,2',3,4,4',5',6-Heptabromodiphenyl ether
CAS No.: 207122-16-5
Reference Standards
VCID: VC0107978
Molecular Formula: C12H3Br7O
Molecular Weight: 722.5 g/mol
CAS No. | 207122-16-5 |
---|---|
Product Name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether |
Molecular Formula | C12H3Br7O |
Molecular Weight | 722.5 g/mol |
IUPAC Name | 1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene |
Standard InChI | InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H |
Standard InChIKey | ILPSCQCLBHQUEM-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br |
Canonical SMILES | C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br |
Description | 2,2',3,4,4',5',6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether, also known as bde 183 or 2, 2', 3, 4, 4', 5', 6-heptabde, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2', 3, 4, 4', 5', 6-heptabromodiphenyl ether is primarily located in the membrane (predicted from logP). |
Synonyms | 1,2,3,5-Tetrabromo-4-(2,4,5-tribromophenoxy)benzene; 2,2’,3,4,4’,5’,6-Heptabromodiphenyl Ether; PBDE 183; |
PubChem Compound | 15509899 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume